

Menthofuran-13C2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Menthofuran-13C2

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Menthofuran-13C2**, a labeled analog of the naturally occurring monoterpene menthofuran. This document is intended for researchers in drug metabolism, toxicology, and related fields, offering key data, experimental protocols, and an overview of its biological significance.

Core Data Summary

For ease of reference, the fundamental properties of **Menthofuran-13C2** and its unlabeled counterpart are summarized below.

Property	Menthofuran-13C2	Menthofuran (unlabeled)
Molecular Formula	C ₈ ¹³ C ₂ H ₁₄ O[1]	C ₁₀ H ₁₄ O[2][3]
Molecular Weight	152.20 g/mol [1][4]	150.22 g/mol
CAS Number	494-90-6 (unlabeled)	494-90-6
Synonyms	(6R)-4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran, (R)-3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran	3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran

Introduction to Menthofuran

Menthofuran is a monoterpene found in various mint species, notably pennyroyal (*Mentha pulegium*). It is a significant component of peppermint oil and is recognized for its distinct aroma. However, menthofuran is also a known hepatotoxin, and its metabolic activation to reactive intermediates is a key area of toxicological research. Menthofuran is biosynthesized from pulegone via the enzyme menthofuran synthase.

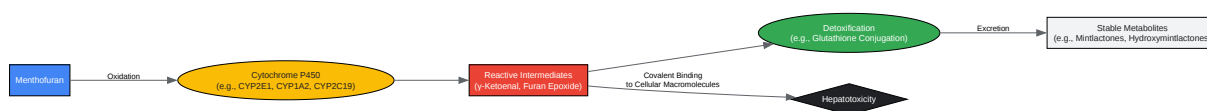
Metabolic Pathways and Toxicity

Menthofuran undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. This metabolic process is crucial as it leads to the formation of toxic metabolites.

Bioactivation of Menthofuran

The hepatotoxicity of menthofuran is attributed to its bioactivation by CYP enzymes into reactive intermediates. The primary reactive metabolites identified are a γ -ketoenal and furan epoxides. These electrophilic species can covalently bind to cellular macromolecules, leading to cellular damage and toxicity.

The metabolic activation and detoxification pathways of menthofuran are complex and involve several key steps. The following diagram illustrates the major pathways.



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Figure 1. Metabolic activation and detoxification pathways of menthofuran.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of menthofuran metabolism and toxicity.

Menthofuran Metabolism in Rat Liver Microsomes

This protocol describes an in vitro assay to study the metabolism of menthofuran using rat liver microsomes.

Materials:

- Rat liver microsomes
- Menthofuran
- Potassium phosphate buffer (100 mM, pH 7.4)
- NADPH regenerating system (NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Acetonitrile
- Internal standard (e.g., deuterated analog)
- LC-MS/MS system

Procedure:

- Prepare a reaction mixture containing rat liver microsomes (0.5 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.
- Add menthofuran (typically at a concentration of 1 μ M) to initiate the reaction.
- Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
- Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate proteins.

- Analyze the supernatant by LC-MS/MS to identify and quantify menthofuran and its metabolites.

Assessment of Menthofuran Toxicity in Rat Liver Slices

This protocol outlines a method to evaluate the cytotoxicity of menthofuran using precision-cut rat liver slices.

Materials:

- Freshly prepared rat liver slices
- Williams' Medium E or other suitable culture medium
- Menthofuran (dissolved in a suitable vehicle, e.g., DMSO)
- Lactate dehydrogenase (LDH) cytotoxicity assay kit
- Phosphate-buffered saline (PBS)

Procedure:

- Place rat liver slices in individual wells of a 24-well plate containing pre-warmed culture medium.
- Expose the liver slices to various concentrations of menthofuran for a defined period (e.g., 24 hours).
- At the end of the incubation, collect the culture medium to measure LDH release, an indicator of cell membrane damage.
- Wash the liver slices with PBS and homogenize to determine intracellular LDH levels and protein content.
- Calculate cytotoxicity as the percentage of LDH released into the medium compared to the total LDH (medium + intracellular).

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of Menthofuran

This protocol provides general guidelines for the analysis of menthofuran in biological samples.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for terpene analysis (e.g., HP-5MS)

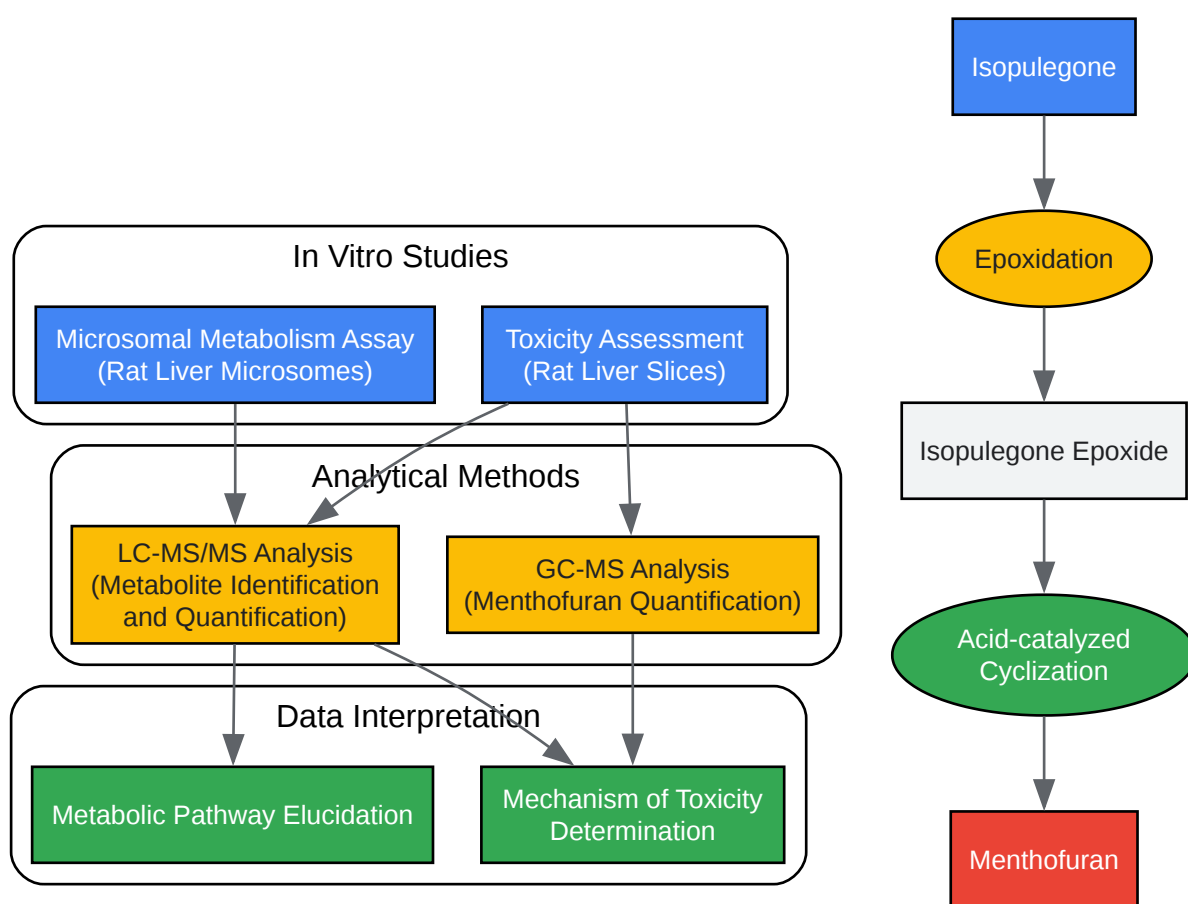
GC Conditions (Example):

- Injector Temperature: 250°C
- Carrier Gas: Helium
- Oven Temperature Program: Initial temperature of 60°C, ramp to 240°C at a rate of 3°C/min.
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Full scan or selected ion monitoring (SIM)

Sample Preparation:

- Liquid-Liquid Extraction: Extract the sample with a suitable organic solvent (e.g., hexane, ethyl acetate).
- Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to isolate and concentrate menthofuran from the sample matrix.

The following diagram illustrates a typical experimental workflow for studying menthofuran metabolism and toxicity.



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